Product packaging for Etorphine hydrochloride(Cat. No.:CAS No. 13764-49-3)

Etorphine hydrochloride

Cat. No.: B1671763
CAS No.: 13764-49-3
M. Wt: 448 g/mol
InChI Key: JNHPUZURWFYYHW-DTUSRQQPSA-N

Description

Historical Evolution of Potent Opioid Research in Zoological and Wildlife Science

The advent of potent opioids in the mid-20th century marked a revolutionary turning point in wildlife management and research. Before the availability of effective chemical immobilizing agents, the capture of wild animals was often a perilous undertaking, relying on physical methods that posed significant risks of injury to both animals and handlers. up.ac.za The development of etorphine (M99) in the early 1960s, a derivative of thebaine, fundamentally changed this landscape. nih.govcabidigitallibrary.org Its introduction, followed by other potent opioids like fentanyl and carfentanil, enabled safer and more efficient capture and handling of large and often dangerous animals. cabidigitallibrary.org

Initially, research focused on establishing effective and safe immobilization protocols for a wide range of species. Early trials with etorphine, often in combination with tranquilizers like acepromazine, demonstrated its capacity for rapid induction, a crucial factor when working with easily excited animals. nih.govwho.int Studies from the 1960s and 1970s laid the groundwork for its use in various species, from African ungulates to hyaenas. sua.ac.tzjournals.co.za These early investigations were instrumental in refining capture techniques, significantly reducing the stress and physical harm associated with traditional methods. up.ac.za

The evolution of etorphine research also saw the development of specific antagonists, such as diprenorphine (B84857) and later naltrexone (B1662487). nih.govsua.ac.tz The ability to reverse the profound effects of etorphine was a critical advancement, allowing for quicker recovery times and reducing the risk of complications like predation or physiological distress following immobilization. cza.nic.in Over the decades, research has continued to refine drug combinations, exploring the synergistic effects of etorphine with other agents like xylazine (B1663881) and azaperone (B1665921) to enhance muscle relaxation and mitigate some of the adverse effects associated with potent opioids. nih.govsua.ac.tz

Contemporary Significance in Advanced Anesthetic and Immobilization Research

Etorphine hydrochloride continues to be a cornerstone in advanced anesthetic and immobilization research, particularly for megaherbivores and other species where a rapid, potent, and reversible agent is required. scielo.org.zaoup.com Current research paradigms have shifted from simply establishing efficacy to a more nuanced understanding of the physiological impacts of these powerful drugs.

Modern studies often employ sophisticated monitoring techniques to investigate the cardiorespiratory effects of etorphine-based combinations in detail. For instance, research in white rhinoceros has focused on understanding and mitigating the sympathomimetic effects of etorphine, which can lead to significant physiological perturbations. oup.com These studies are crucial for improving the safety of immobilization procedures for sensitive and endangered species.

The need for reliable alternatives to etorphine in certain contexts, due to its high toxicity to humans and strict regulatory controls, has also spurred research into etorphine-free immobilization protocols. frontiersin.orgfrontiersin.org These investigations, often focusing on combinations of alpha-2 agonists and other agents, provide valuable comparative data and expand the options available to wildlife veterinarians and researchers. frontiersin.org

Recent research has also highlighted the utility of etorphine in critical conservation efforts, such as the removal of snares from endangered Nubian giraffes. scielo.org.za Retrospective studies analyzing data from these interventions provide valuable insights into the safety and efficacy of etorphine under challenging field conditions. scielo.org.za

Ethical and Regulatory Considerations in Controlled Substance Research

The profound potency of this compound necessitates stringent ethical and regulatory oversight. As a Schedule II controlled substance in the United States, its acquisition, storage, and use are tightly regulated by agencies such as the Drug Enforcement Administration (DEA). uaf.edu Researchers and institutions must maintain meticulous records of every dose used and ensure that the substance is stored securely in a locked cabinet or safe with restricted access. uaf.edupitt.edu

Ethical considerations are paramount in any research involving etorphine. The primary goal is to minimize pain and distress in the animals. accc.gov.au This includes using the most appropriate drug combinations to ensure a smooth induction and recovery, as well as having emergency protocols and reversal agents readily available. nih.gov Institutional Animal Care and Use Committees (IACUCs) play a crucial role in reviewing and approving research protocols involving controlled substances, ensuring that all procedures are ethically sound and scientifically justified. uaf.edu

Personnel handling etorphine must be highly trained and aware of the potential for accidental human exposure, which can be fatal even in minute quantities. rsc.org Safety protocols often include having a human opioid antagonist, such as naloxone (B1662785), immediately accessible during all procedures. nih.gov

The regulatory framework extends to the specific ordering of etorphine. In the U.S., requests for this compound must be made on separate DEA forms, and the investigator's DEA registration must specifically authorize the handling of this compound. southalabama.edunih.gov These rigorous controls are in place to prevent diversion and ensure that this powerful substance is used responsibly and solely for legitimate scientific and veterinary purposes.

The international nature of wildlife research adds another layer of complexity, with regulations varying between countries. Researchers must navigate both their home country's regulations and those of the country where the research is being conducted. ulisboa.pt

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H34ClNO4 B1671763 Etorphine hydrochloride CAS No. 13764-49-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

13764-49-3

Molecular Formula

C25H34ClNO4

Molecular Weight

448 g/mol

IUPAC Name

(1R,2S,6R,14R,15R,19R)-19-[(2R)-2-hydroxypentan-2-yl]-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol;hydrochloride

InChI

InChI=1S/C25H33NO4.ClH/c1-5-8-22(2,28)17-14-23-9-10-25(17,29-4)21-24(23)11-12-26(3)18(23)13-15-6-7-16(27)20(30-21)19(15)24;/h6-7,9-10,17-18,21,27-28H,5,8,11-14H2,1-4H3;1H/t17-,18-,21-,22-,23-,24+,25-;/m1./s1

InChI Key

JNHPUZURWFYYHW-DTUSRQQPSA-N

SMILES

CCCC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)C)OC)O.Cl

Isomeric SMILES

CCC[C@](C)([C@H]1C[C@@]23C=C[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)C)OC)O.Cl

Canonical SMILES

CCCC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)C)OC)O.Cl

Appearance

Solid powder

Other CAS No.

13764-49-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Etorphine hydrochloride

Origin of Product

United States

Advanced Pharmacological Characterization and Receptor Binding Dynamics

Non-Selective Full Agonism at Mu, Delta, and Kappa Opioid Receptors

Etorphine hydrochloride is recognized as a non-selective, high-efficacy agonist at mu (μ), delta (δ), and kappa (κ) opioid receptors. nih.govunict.itdrugbank.com This broad-spectrum agonism contributes to its powerful and multifaceted pharmacological profile. drugbank.com Studies have demonstrated that etorphine binds with high affinity to all three major opioid receptor subtypes. drugbank.comescholarship.org Its interaction is not limited to a single receptor type, leading to the activation of various downstream signaling cascades associated with each receptor. nih.govunict.itdrugbank.com The full agonist activity of etorphine implies that it can induce a maximal physiological response upon binding to these receptors. nih.gov In comparative studies, the rank order of potency often places etorphine above many other well-known opioids. nih.gov

Ligand Binding Studies and Receptor Occupancy Modeling in Neural Tissues

Ligand binding studies using radiolabeled etorphine ([3H]etorphine) have been crucial in characterizing opioid receptors in various neural tissues. nih.govpnas.orgnih.gov These studies demonstrate specific, saturable, and high-affinity binding of etorphine to brain homogenates. pnas.orgresearchgate.net

Quantitative film autoradiography has been used to visualize and quantify [3H]etorphine binding in specific rat brain regions, revealing saturable binding in areas like the noncluster striatum, nucleus accumbens, and cingulate cortex. nih.gov The binding affinity (KD) of [3H]etorphine in the noncluster striatum was determined to be approximately 1.72 nM, with a maximal binding capacity (Bmax) of 74.1 fmol/mg. nih.gov

Kinetic studies have shown that etorphine can bind to multiple opiate receptor sites with equal affinity but with different dissociation kinetics. nih.gov In sheep caudate nucleus membranes, [3H]etorphine dissociates from one population of sites with a half-life of 2.3 minutes, and from another with a much longer half-life of 70 minutes. nih.gov

In vivo binding studies in rats have shown that etorphine exhibits stereospecific and saturable binding, with a total binding capacity of 15-20 pmoles/g of brain tissue. elsevierpure.com Interestingly, these studies revealed that only a very small fractional occupancy of these binding sites (around 2% at the ED50) is required to elicit an analgesic response, highlighting its remarkable potency. elsevierpure.com Subcellular fractionation experiments have identified the microsomal fraction of rat brain as a primary site for stereospecific etorphine binding in vivo. nih.gov

The following table presents data from ligand binding studies of [3H]etorphine in neural tissues.

Tissue/RegionLigandBinding ParameterValue
Rat Brain (Noncluster Striatum)[3H]etorphineKD1.72 ± 0.29 nM nih.gov
Rat Brain (Noncluster Striatum)[3H]etorphineBmax74.1 ± 5.3 fmol/mg nih.gov
Sheep Caudate Nucleus[3H]etorphineApparent KD1.16 ± 0.3 nM nih.gov
Human Fetal Brain[3H]etorphineBmax2.83 pmol/g tissue nih.gov
Human Fetal Brain[3H]etorphineKD0.29 nM nih.gov
Human Fetal Cerebellum[3H]etorphineBmax3.71 pmol/g tissue nih.gov
Human Fetal Cerebellum[3H]etorphineKD0.35 nM nih.gov
Human Fetal Spinal Cord[3H]etorphineBmax5.42 pmol/g tissue nih.gov
Human Fetal Spinal Cord[3H]etorphineKD0.33 nM nih.gov

Molecular and Cellular Mechanisms of Action

G-Protein Coupled Receptor Activation and Intracellular Signaling Pathways

Etorphine acts as an agonist at mu (μ), delta (δ), and kappa (κ) opioid receptors, which are members of the G-protein-coupled receptor (GPCR) family. drugbank.com It has a particularly high affinity for the μ-opioid receptor, which is chiefly responsible for its profound analgesic effects. patsnap.com Upon binding, etorphine induces a conformational change in the receptor, which in turn activates associated intracellular G-proteins. patsnap.com This activation initiates a series of downstream signaling pathways that ultimately modulate neuronal excitability and pain transmission. patsnap.com

The activation of μ-opioid receptors by etorphine leads to the inhibition of the enzyme adenylate cyclase. patsnap.com This enzyme is responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes. nih.govfrontiersin.orgescholarship.org By inhibiting adenylate cyclase, etorphine effectively reduces the intracellular concentration of cAMP. patsnap.com Lowered cAMP levels result in decreased activity of protein kinase A (PKA), which subsequently reduces the phosphorylation of various target proteins that play a role in pain signaling. patsnap.com Paradoxically, prolonged stimulation of the μ-opioid receptor can lead to a compensatory upregulation and supersensitization of the adenylate cyclase system. nih.govfrontiersin.org

Etorphine's interaction with opioid receptors also modulates the activity of various ion channels, significantly impacting neuronal function. nih.govmdpi.com The activated G-protein complex, specifically the βγ-subunits, directly interacts with G-protein-gated inwardly rectifying potassium (GIRK) channels, promoting their opening. youtube.com This leads to an efflux of potassium ions (K+) from the neuron, causing hyperpolarization of the cell membrane. patsnap.com Hyperpolarization makes the neuron less likely to fire an action potential, thus inhibiting nerve signaling. patsnap.com

Simultaneously, etorphine binding inhibits the opening of voltage-gated calcium channels (VGCCs). patsnap.comyoutube.com The inhibition of these channels reduces the influx of calcium ions (Ca2+) into the presynaptic terminal, a critical step for neurotransmitter release. patsnap.comyoutube.com

Ion ChannelEffect of Etorphine ActivationConsequence
G-protein-gated inwardly rectifying potassium (GIRK) channelsPromotes openingK+ efflux, membrane hyperpolarization, decreased neuronal excitability patsnap.com
Voltage-gated calcium channels (VGCCs)Inhibits openingReduced Ca2+ influx, decreased neurotransmitter release patsnap.com

The inhibition of voltage-gated calcium channels by etorphine has a direct impact on the release of neurotransmitters from presynaptic terminals. patsnap.com The reduced influx of calcium ions hinders the fusion of synaptic vesicles containing neurotransmitters with the presynaptic membrane. patsnap.comyoutube.com This leads to a decrease in the release of key excitatory neurotransmitters involved in pain transmission, such as glutamate (B1630785) and substance P. patsnap.com Substance P, in particular, is a neuropeptide associated with the transmission of pain signals from the periphery to the central nervous system. wikipedia.org By suppressing the release of these neurotransmitters, etorphine effectively dampens the propagation of pain signals. patsnap.com While some opioids have been shown to not directly antagonize substance P receptors, their presynaptic inhibition is a key mechanism of their analgesic effect. nih.gov

Opioid Receptor Desensitization and Downregulation Mechanisms

Chronic or prolonged exposure to potent agonists like etorphine can lead to opioid receptor desensitization and downregulation, cellular mechanisms that contribute to the development of tolerance. doi.orgjneurosci.org Desensitization refers to the uncoupling of the receptor from its G-protein, leading to a diminished response despite the continued presence of the agonist. nih.gov Downregulation involves a decrease in the total number of receptors on the cell surface through internalization and subsequent degradation. drugbank.comjneurosci.org Etorphine is known to produce robust μ-opioid receptor (μOR) downregulation, a characteristic not shared by all opioid agonists, such as morphine. doi.orgnih.gov

The process of receptor desensitization is heavily reliant on the action of protein kinases, particularly G protein-coupled receptor kinases (GRKs). nih.govnih.gov Following agonist binding, GRKs are recruited to the activated receptor and phosphorylate specific serine and threonine residues on its intracellular domains. nih.govbohrium.com Etorphine, unlike morphine, robustly elicits this GRK-dependent phosphorylation of the μOR. nih.gov Overexpression of GRK2 has been shown to enhance the magnitude of etorphine-mediated μOR sequestration and attenuate μOR-mediated inhibition of adenylyl cyclase. nih.gov This phosphorylation event is a critical step that promotes the binding of another class of proteins, the arrestins, which sterically hinder the receptor's interaction with G-proteins, effectively uncoupling them and initiating internalization. nih.govdoi.org

Following GRK-mediated phosphorylation and arrestin binding, the receptor is targeted for internalization from the cell membrane via endocytosis, a process that involves receptor trafficking proteins. drugbank.comnih.gov Dynamin, a GTPase, is essential for pinching off the clathrin-coated pits from the plasma membrane to form endocytic vesicles. nih.gov Studies have shown that chronic treatment with etorphine in mice leads to a significant increase (approximately 70%) in the abundance of dynamin-2 (DYN-2) protein in the spinal cord. doi.org This upregulation of DYN-2 is associated with the receptor downregulation observed with chronic etorphine exposure. doi.org This suggests that the differential ability of agonists like etorphine to regulate the expression of trafficking proteins may underlie their distinct effects on receptor regulation. doi.org Once internalized, the receptors can either be recycled back to the cell surface or targeted to lysosomes for degradation, leading to downregulation. jneurosci.orgnih.govelifesciences.org

ProteinRole in Etorphine-Mediated RegulationResearch Finding
G protein-coupled receptor kinase 2 (GRK2)Phosphorylates the activated μ-opioid receptor, initiating desensitization and internalization. nih.govelifesciences.orgEtorphine, but not morphine, elicits robust GRK-mediated phosphorylation of the μOR. Overexpression of GRK2 enhances etorphine-mediated receptor sequestration. nih.gov
Dynamin-2 (DYN-2)Essential for the endocytosis of the receptor from the cell membrane. doi.orgnih.govChronic etorphine treatment increases DYN-2 protein abundance by ~70% in mouse spinal cord, correlating with μOR downregulation. doi.org

Synthetic Methodologies and Structure Activity Relationship Sar Investigations

Semisynthetic Pathways from Natural Precursors (e.g., oripavine, thebaine, codeine)

The synthesis of etorphine hydrochloride, a potent semisynthetic opioid analgesic, originates from naturally occurring opium alkaloids, primarily thebaine. nih.gov Thebaine serves as a crucial starting material due to its conjugated diene system in the C-ring, which is absent in other major opiates like morphine and codeine. While thebaine is the direct precursor, it can be sourced from opium poppy or produced from more abundant alkaloids; for instance, codeine can be converted to thebaine, making it an indirect precursor. researchgate.net Oripavine, the 3-O-demethylated analogue of thebaine, is also a viable starting point.

The cornerstone of the etorphine synthesis is a [4+2] cycloaddition, specifically the Diels-Alder reaction. nih.govmdpi.com In this key step, thebaine reacts as an electron-rich diene with an electron-deficient dienophile, such as methyl vinyl ketone. mdpi.comgoogle.com This reaction proceeds with high regio- and stereoselectivity, occurring on the β-face of the thebaine molecule to form a 6,14-endo-etheno bridged adduct. mdpi.com The primary product of this reaction is a ketone intermediate known as thevinone (B101640). mdpi.com

The subsequent critical transformation involves the introduction of the characteristic C7 side chain. This is achieved through a Grignard reaction on the C7-carbonyl group of the thevinone intermediate. google.com For the synthesis of etorphine, n-propylmagnesium bromide is used as the Grignard reagent. This reaction creates a new stereocenter at the tertiary alcohol carbon (systematically named C19), resulting in a mixture of diastereomers. researchgate.netgoogle.com The final step in the sequence is the O-demethylation of the phenolic ether at the C3 position to yield the free hydroxyl group, which is crucial for analgesic activity. This process furnishes etorphine, which is then converted to its hydrochloride salt for pharmaceutical use.

StepReaction TypePrecursorKey ReagentsProduct
1Diels-Alder CycloadditionThebaineMethyl vinyl ketone7α-acetyl-6,14-endo-ethenotetrahydrothebaine (Thevinone)
2Grignard ReactionThevinonen-propylmagnesium bromide19-propylthevinol (3-O-methyl etorphine)
3O-Demethylation19-propylthevinolStrong acid or nucleophilic agentEtorphine

Design and Synthesis of Novel Etorphine Analogues and Derivatives

The Grignard reaction used to install the C7 side chain is a pivotal step that defines the structure and potency of etorphine and its analogues. This reaction creates a new chiral center at the carbon of the tertiary alcohol, designated C19. The addition of the organometallic reagent can result in two diastereomers, historically referred to as the α- and β-isomers, but more accurately defined by R/S configuration at C19. google.com

The stereochemistry of this C19 alcohol is a critical determinant of pharmacological activity. For instance, in a related series of orvinols, the (R)-isomer at C19 was found to be an analgesic with exceptionally high potency, approximately 2200 times that of morphine, while the corresponding (S)-isomer was significantly less active. nih.gov The synthesis of etorphine also yields these two primary isomers, with the (R)-isomer being the more potent analgesic. The separation of these diastereomers can be achieved through crystallization or chromatographic techniques. google.com The exploration of different Grignard reagents allows for the introduction of various alkyl and aryl groups at this position, leading to a wide array of analogues with diverse potencies and receptor binding profiles.

The direct precursors to etorphine and its analogues in the final step of the synthesis are their 3-O-methylether derivatives. Thebaine, the primary starting material, is the 3,6-di-O-methyl enol ether of codeinone. The 3-O-methyl group is retained throughout the Diels-Alder and Grignard reaction sequence. The resulting intermediate, 7α-(1-(R)-hydroxy-1-methylbutyl)-6,14-endo-ethenotetrahydrothebaine, is effectively 3-O-methyl-etorphine.

This intermediate is a crucial compound in its own right, serving as the penultimate precursor before the final demethylation. Characterization of these 3-O-methylether derivatives using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry is essential to confirm the structure and stereochemistry before proceeding to the final, often challenging, demethylation step. The synthesis of related potent opioids, such as buprenorphine, also proceeds through analogous 3-O-methylether intermediates, highlighting the centrality of this structural motif in the synthesis of the entire class of 6,14-ethenomorphinans. google.com

Dihydroetorphine (DHE) is a significant analogue of etorphine where the double bond of the 6,14-etheno bridge has been saturated. wikipedia.org The synthesis of DHE follows a modified pathway where the Diels-Alder adduct of thebaine is subjected to catalytic hydrogenation prior to the Grignard reaction. researchgate.netgoogle.com This reduction step saturates the C7-C8 double bond, creating a 6,14-ethano bridge.

The subsequent Grignard reaction with n-propylmagnesium halide on this saturated ketone intermediate proceeds with unexpectedly high stereoselectivity. google.com It yields almost exclusively the (R)-diastereomer at the newly formed C19 stereocenter. google.com This high degree of stereocontrol simplifies the purification process, as the less active (S)-isomer is not formed in significant quantities. google.com The final step, as with etorphine, is the 3-O-demethylation to produce dihydroetorphine. DHE is itself an extremely potent opioid analgesic. wikipedia.org The development of synthetic routes that can selectively produce the (S)-isomer has also been a subject of research to fully characterize the stereochemical requirements for activity at opioid receptors. google.com

CompoundKey Structural FeatureSynthetic PrecursorKey Transformation
EtorphineC7-C8 double bond (etheno bridge)ThevinoneGrignard reaction, then demethylation
DihydroetorphineC7-C8 single bond (ethano bridge)Hydrogenated ThevinoneGrignard reaction, then demethylation

Structure-Activity Relationship Studies within the Morphinan (B1239233) Class

The exceptionally high potency of etorphine is a direct result of specific structural features elucidated through extensive structure-activity relationship (SAR) studies of the morphinan class. The morphinan skeleton can be systematically modified at several key positions, leading to compounds with a wide range of activities, from potent agonists to powerful antagonists. mdpi.com

C6-C14 Bridge: The most dramatic increase in potency comes from the introduction of a 6,14-bridge. The formation of the 6,14-endo-etheno bridge via the Diels-Alder reaction creates a rigid, T-shaped molecule. This structural modification is believed to enhance the affinity and efficacy at opioid receptors, leading to the thousands-fold increase in potency observed in compounds like etorphine compared to morphine. nih.govresearchgate.net Saturation of this bridge to a 6,14-ethano structure, as in dihydroetorphine, generally retains high potency. wikipedia.org

C7 Side Chain: The tertiary alcohol side chain at the C7 position is another critical feature. The nature of the substituent groups and the stereochemistry at C19 profoundly impact activity. A specific configuration, typically (R), is strongly preferred for high agonist potency. nih.gov The length and branching of the alkyl chain attached to C19 also modulate potency.

C3-Hydroxyl Group: The phenolic hydroxyl group at C3 is a classic feature for strong opioid activity, often referred to as a "phenolic anchor" for receptor binding. Masking this group as a methyl ether significantly reduces activity, which is why the final step in the synthesis is its deprotection.

N17-Substituent: The substituent on the nitrogen atom at position 17 is a key determinant of whether a compound will be an agonist, antagonist, or partial agonist. Small alkyl groups like the N-methyl group of etorphine are consistent with strong agonist activity. Replacing the methyl group with larger substituents, such as N-cyclopropylmethyl (as in diprenorphine (B84857) and buprenorphine) or N-allyl, tends to introduce antagonist properties.

C6-Substituent: The substituent at the C6 position also influences the pharmacological profile. Etorphine possesses a 6-O-methoxy group inherited from thebaine. Studies on analogues have shown that replacing this with other groups, or even removing it, can modulate potency and receptor selectivity. nih.gov

Modification SiteStructural ChangeEffect on ActivityExample Compound(s)
C6-C14 Introduction of 6,14-etheno bridgeDramatically increases agonist potencyEtorphine
C7 Addition of tertiary alcohol side chainEssential for high potency; stereochemistry is criticalEtorphine, Dihydroetorphine
C3 OH vs. OCH₃Phenolic OH is critical for high affinity/potencyEtorphine vs. 3-O-methyl etorphine
N17 Methyl vs. CyclopropylmethylN-Me promotes agonism; N-CPM promotes antagonismEtorphine vs. Diprenorphine
C6 Methoxy groupModulates potencyEtorphine

Biochemical Characterization of Newly Developed Derivatives for Receptor Affinity and Efficacy

The study of newly developed structural analogues of etorphine is crucial for elucidating the structure-activity relationships (SAR) that govern their interaction with opioid receptors. In vitro investigations into receptor binding affinity and functional efficacy provide foundational data on how specific chemical modifications influence the pharmacological profile of these potent compounds. Research has focused on modifications at several key positions of the etorphine molecule, including the C18 side chain, the C3 phenolic group, and the C7-C8 double bond. nih.govresearchgate.net

Receptor Binding Affinity

Receptor binding affinity, typically quantified by the inhibition constant (Kᵢ), measures the concentration of a ligand required to occupy 50% of a given receptor population. A lower Kᵢ value indicates a higher binding affinity. Studies on novel etorphine derivatives have been conducted using radioligand competition assays in rat brain membrane preparations, with [³H]naloxone serving as the radiolabeled ligand. nih.govresearchgate.net

These investigations revealed that a range of new analogues, including C18-beta-structures, 3-O-methylether derivatives, and saturated C7-C8 dihydro-compounds, all displayed high affinity for opioid receptors, with Kᵢ values ranging from 0.4 to 22 nM. nih.govresearchgate.net

Several key SAR findings emerged from these binding assays:

C18 Stereochemistry: Analogues with the natural alpha-configuration at the C18 position (α-etorphines) were found to have a somewhat higher binding affinity compared to the novel beta-structures (β-etorphines). nih.govresearchgate.net

C3 Phenolic Group: Modification of the C3 phenolic hydroxyl group had a significant impact. The 3-O-methylether derivatives were consistently weaker in binding affinity than the corresponding phenolic compounds, highlighting the importance of the C3 hydroxyl group for potent receptor interaction. nih.govresearchgate.net

C7-C8 Saturation: Saturation of the C7-C8 double bond to create dihydroetorphine and β-dihydroetorphine did not negatively impact binding. These saturated derivatives showed potencies in binding assays that were as good as their unsaturated counterparts, etorphine and β-etorphine. nih.govresearchgate.net One study noted a particularly high affinity for a β-etorphine analogue, with a Kᵢ value of 0.47 nM. researchgate.net

Derivative ClassStructural ModificationGeneral Receptor Affinity TrendKᵢ Range (nM)
β-Etorphines Change in stereochemistry at C18 from alpha to betaSlightly lower affinity than α-etorphines0.4 - 22
3-O-Methylethers Methylation of the C3 phenolic hydroxyl groupConsistently weaker than corresponding phenolic compounds0.4 - 22
Dihydro-derivatives Saturation of the C7-C8 double bondPotency as good as unsaturated counterparts0.4 - 22

Functional Efficacy and G-Protein Activation

Beyond simple binding, the functional efficacy of these derivatives—their ability to activate the receptor and initiate a cellular response—was assessed. A common method for this is the [³⁵S]GTPγS binding assay, which measures agonist-induced G-protein activation, a primary step in opioid receptor signaling. nih.govresearchgate.netnih.govspringernature.com

The etorphine derivatives tested were found to be potent activators of G-proteins, and this activation was reversibly blocked by the antagonist naloxone (B1662785). nih.govresearchgate.net This confirms that their mechanism of action is mediated through the G-protein signaling cascade. The SAR for efficacy mirrored the findings from the binding assays, particularly concerning the C3 position. The presence of the C3 phenolic group was found to be favorable for G-protein activation, indicating its dual role in both receptor recognition and activation. nih.govresearchgate.net

Pharmacokinetic and Metabolic Research in Animal Models

Absorption and Distribution Dynamics Across Biological Membranes

Following administration, etorphine hydrochloride is rapidly absorbed and distributed throughout the body. Its high lipid solubility facilitates swift passage across biological membranes, including the blood-brain barrier, leading to a rapid onset of action as it reaches peak concentrations in the central nervous system within minutes patsnap.com.

In rats, studies have shown a rapid clearance from the blood, with at least 85% of the dose cleared within the first two minutes. The highest concentrations in the brain were observed at the earliest time point examined (seven minutes) diergeneeskunde.nl. Blood levels of etorphine continue to decline, with about 5% of the administered dose remaining after 15 minutes and less than 2% after three hours diergeneeskunde.nl.

Tissue distribution studies in rats indicate that while over 15% of the dose is found in the liver and kidney after 15 minutes, the compound does not accumulate further in these organs, with levels decreasing to approximately 3% after three hours diergeneeskunde.nl. After intramuscular injection in rats, etorphine reached peak levels in the brain and skeletal muscle at around 20 minutes up.ac.za. The concentration of etorphine in the liver and kidneys was also high relative to the blood, which is indicative of the significant role these organs play in the drug's excretion up.ac.za.

Distribution of Etorphine in Rats Over Time
Time After AdministrationBlood Level (% of Dose)Liver & Kidney Level (% of Dose)
2 minutes<15%N/A
15 minutes~5%>15%
3 hours<2%~3%

Biotransformation Pathways and Metabolite Identification (e.g., glucuronidation)

The biotransformation of this compound primarily occurs in the liver. The main metabolic pathway identified in animal models is glucuronidation, a Phase II metabolic reaction that increases the water solubility of the compound, facilitating its excretion mdpi.comlongdom.org.

A study in rats demonstrated that etorphine is extensively metabolized before excretion. It was found that 96% of the compound excreted in the bile is in the form of etorphine glucuronide, with less than 4% being excreted as unchanged etorphine diergeneeskunde.nl. This indicates that glucuronidation is the predominant biotransformation pathway for etorphine in this species. While other opioids undergo various Phase I reactions such as N-dealkylation and hydroxylation, specific Phase I metabolites of etorphine have not been extensively detailed in the available literature mdpi.comnih.govresearchgate.net. The metabolism of other potent opioids, such as fentanyl analogs, has been shown to involve N-dealkylation, ester hydrolysis, and hydroxylation, followed by glucuronidation nih.gov. This suggests that etorphine may undergo similar initial modifications prior to conjugation, though further research is needed to confirm this.

Elimination Kinetics and Routes of Excretion in Animal Specimens

The primary route of elimination for etorphine and its metabolites is through the biliary system and subsequent excretion in the feces. Research in rats has shown that the major route for etorphine elimination is via the bile up.ac.za. This is consistent with the finding that the vast majority of the excreted compound in bile is the glucuronidated metabolite diergeneeskunde.nl. A smaller portion of the drug and its metabolites are excreted through the urine up.ac.za. The extensive biliary excretion also suggests the potential for enterohepatic circulation, where the drug conjugate is excreted in the bile, hydrolyzed back to the parent compound in the intestine, and then reabsorbed diergeneeskunde.nl.

Pharmacokinetic studies in juvenile African elephants have provided some insight into the elimination kinetics in this species. Following a single intramuscular injection, the highest mean serum concentration of etorphine was 1.62 ± 0.97 ng/ml, which was reached at 0.5 hours post-injection. Thereafter, the serum concentration steadily decreased.

Pharmacokinetic Parameters of Etorphine in Juvenile African Elephants
ParameterValue
Mean Peak Serum Concentration (Cmax)1.62 ± 0.97 ng/ml
Time to Peak Serum Concentration (Tmax)0.5 hours

Influence on Local Energy Metabolism in Discrete Brain Regions

Direct studies on the influence of this compound on local energy metabolism in specific brain regions are limited. However, research on other opioids, particularly morphine, provides a framework for understanding the potential effects of potent mu-opioid receptor agonists on cerebral metabolism.

Studies utilizing 2-deoxy-D-[14C]glucose autoradiography in rats have shown that morphine can alter regional brain glucose metabolism. In morphine-dependent rats, glucose utilization was observed to increase in the hippocampus, dentate gyrus, and subiculum, while it decreased in the frontal cortex, striatum, and certain thalamic nuclei. During naloxone-precipitated withdrawal, glucose utilization increased in several limbic structures, including the amygdala and mammillary nuclei. These findings suggest that opioids can have complex and region-specific effects on brain energy utilization.

Furthermore, research into the effects of opioids on cellular metabolism indicates that they may impact energy production pathways. Some studies suggest that opioids can lead to an increase in lactic acid levels and a reduction in ATP, potentially through the impediment of oxidative phosphorylation. In white rhinoceros immobilized with etorphine, an increase in lactate (B86563) was observed, suggesting a shift towards anaerobic metabolism oup.com. Chronic morphine administration in animal models has also been associated with dysregulated mitochondrial respiration in the ventral tegmental area, a key region in the brain's reward circuitry. While these findings are not specific to etorphine, they point towards a potential mechanism by which potent opioids could influence local energy metabolism in the brain. Further research is necessary to delineate the precise effects of etorphine on cerebral glucose utilization and energy balance in different brain regions.

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone in the analytical toolkit for etorphine hydrochloride. Its ability to separate compounds with high resolution makes it a valuable technique for isolating this potent opioid from endogenous interferences in biological samples.

Utilization of Ultraviolet (UV) Detection and Diode-Array Detection (DAD) Techniques

HPLC coupled with Ultraviolet (UV) or Diode-Array Detection (DAD) offers a reliable and accessible method for the quantification of etorphine. DAD provides the added advantage of acquiring the full UV spectrum of the analyte, which aids in peak identification and purity assessment. A key consideration in the development of HPLC-UV/DAD methods is the selection of an appropriate wavelength for detection to maximize sensitivity and minimize interference from co-eluting compounds. For etorphine, the UV spectrum allows for selective detection.

A specific HPLC-DAD method has been successfully applied for the detection and quantification of etorphine in postmortem blood samples. nih.gov In a reported forensic case, this technique was instrumental in measuring etorphine concentrations in femoral vein and heart blood specimens, which were found to be 14.5 and 23.5 micrograms per liter (µg/L), respectively. nih.gov

ParameterValue
InstrumentHigh-Performance Liquid Chromatograph with Diode-Array Detector
ApplicationQuantification of etorphine in postmortem blood
Reported Concentrations14.5 µg/L (femoral vein), 23.5 µg/L (heart blood)

Method Validation for Reproducibility, Sensitivity, and Selectivity in Biological Matrices

The validation of any analytical method is paramount to ensure the reliability and accuracy of the results. For HPLC-UV/DAD methods targeting this compound in biological matrices, validation is performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH). Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is demonstrated by the absence of interfering peaks at the retention time of etorphine in blank matrix samples.

Linearity and Range: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is typically established by analyzing a series of calibration standards.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often expressed as a percentage recovery. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at intra-day and inter-day levels and expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Given the high potency of etorphine, achieving low LOD and LOQ values is a critical aspect of method development.

Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) represents the gold standard for the sensitive and specific detection and quantification of potent compounds like this compound, especially at the trace levels typically encountered in forensic investigations.

Development of Multi-Residue Quantification Strategies for Related Compounds

In forensic toxicology, it is often necessary to screen for a wide range of substances. LC-MS/MS is exceptionally well-suited for the development of multi-residue methods that can simultaneously quantify a panel of opioids and other drugs of abuse. These methods are crucial for obtaining a comprehensive toxicological profile.

The development of such strategies involves:

Optimization of Chromatographic Separation: Achieving baseline separation of etorphine from its metabolites and other structurally similar opioids is critical to prevent ion suppression or enhancement in the mass spectrometer.

Optimization of Mass Spectrometric Parameters: This includes the selection of precursor and product ions for each analyte to be monitored in Multiple Reaction Monitoring (MRM) mode. The choice of specific transitions enhances the selectivity of the method. Collision energy and other source parameters are also optimized to maximize the signal intensity for each compound.

Method Validation: As with HPLC-UV/DAD methods, rigorous validation is essential. This includes assessing matrix effects, which can be a significant challenge in LC-MS/MS analysis of biological samples. The use of isotopically labeled internal standards is a common strategy to compensate for matrix effects and variations in extraction recovery.

Research has focused on developing broad-based screening methods for novel synthetic opioids, which can be adapted to include etorphine. These methods often utilize protein precipitation followed by solid-phase extraction for sample clean-up prior to LC-MS/MS analysis.

ParameterDescription
Instrumentation Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
Ionization Mode Electrospray Ionization (ESI), typically in positive mode for opioids.
Scan Type Multiple Reaction Monitoring (MRM) for targeted quantification.
Key Advantages High sensitivity and specificity, enabling the detection of ultra-low concentrations. Ability to perform multi-residue analysis for a wide range of compounds.
Internal Standards Use of stable isotope-labeled analogs to correct for matrix effects and improve quantitative accuracy.

Application in Postmortem Specimen Analysis for Research Purposes

The analysis of etorphine in postmortem specimens presents unique challenges due to the complex nature of the matrices, which may include whole blood, urine, and various tissues. Postmortem changes can also affect drug concentrations and distribution. LC-MS/MS is an invaluable tool in this context, providing the necessary sensitivity and selectivity to detect and quantify etorphine and its metabolites, even in decomposed samples.

In postmortem research, LC-MS/MS can be used to:

Investigate the distribution of etorphine in different tissues to better understand its pharmacokinetic properties.

Identify and quantify metabolites of etorphine to gain insights into its metabolic pathways.

Correlate etorphine concentrations with pathological findings to contribute to a better understanding of its toxicological effects.

The application of validated LC-MS/MS methods in postmortem research is critical for generating reliable data that can withstand scientific scrutiny and contribute to the body of knowledge on this potent opioid. The challenges in postmortem analysis, such as matrix alterations due to decomposition, necessitate careful method development and validation to ensure accurate and reliable results. uni-hamburg.de

Neuropharmacological Investigations Beyond Receptor Binding

Effects on Central Nervous System Neuronal Excitability and Synaptic Transmission

Research into the neuropharmacological properties of etorphine hydrochloride has extended beyond simple receptor binding assays to investigate its functional impact on neuronal activity within the central nervous system. Studies have particularly focused on its influence on the cerebral cortex and spinal cord, revealing significant modulatory effects on neuronal communication.

In investigations utilizing rat models, intravenous administration of etorphine has been shown to alter the primary evoked responses in the cerebral cortex following peripheral nerve stimulation. A key finding is that etorphine increases the latency of this primary response. nih.govnih.gov This delay in the transmission and processing of sensory information highlights the compound's potent inhibitory influence on cortical circuits. These effects were observed in recordings of both field potentials and the firing of individual neuronal units. nih.govnih.gov The actions of etorphine on evoked potentials could be reversed by the administration of the opioid antagonist diprenorphine (B84857). nih.govnih.gov

Beyond the primary response, etorphine also exerts a strong influence on the subsequent patterns of neuronal firing. Specifically, it has been demonstrated to suppress the rhythmical after-discharge that typically follows a primary evoked response in the cerebral cortex. nih.govnih.gov When applied directly to the cerebral cortex for extended periods through electrophoresis, etorphine effectively reduced these after-discharges. nih.govnih.gov This suppression of sustained, rhythmic neuronal activity contributes to its profound central nervous system depressant effects.

Table 1: Effects of Intravenous Etorphine on Neuronal Activity in the Rat Cerebral Cortex

ParameterObserved EffectAntagonist Reversal
Latency of Primary Evoked ResponseIncreasedYes (with Diprenorphine)
Rhythmical After-DischargeSuppressedYes (with Diprenorphine)
Neuronal Unit FiringAltered in line with field potentialsYes (with Diprenorphine)

Interactions with Endogenous Neurotransmitter Systems (e.g., Acetylcholine (B1216132), GABA, L-Glutamate)

Studies have explored the interaction of etorphine with major endogenous neurotransmitter systems to understand the breadth of its neuropharmacological profile. In experiments on neurons in both the cerebral cortex and spinal cord, electrophoretically applied etorphine did not alter the depressant actions of glycine (B1666218) and gamma-aminobutyric acid (GABA). nih.govnih.gov Similarly, it had no effect on the excitant actions of acetylcholine and L-glutamate at the postsynaptic level. nih.govnih.gov

This lack of direct postsynaptic interaction suggests that etorphine's primary mechanism does not involve a direct blockade or enhancement of these neurotransmitter receptors. However, its presynaptic action, leading to the inhibition of voltage-gated calcium channels, results in a reduced release of excitatory neurotransmitters like glutamate (B1630785) and substance P. dntb.gov.ua Therefore, while not directly acting on the postsynaptic receptors of these systems, etorphine functionally antagonizes their excitatory transmission by limiting their release.

Table 2: Interaction of Etorphine with Postsynaptic Actions of Neurotransmitters

NeurotransmitterSystem TypeEffect of Etorphine on Postsynaptic Action
GlycineInhibitoryNo effect
GABAInhibitoryNo effect
AcetylcholineExcitatoryNo effect
L-GlutamateExcitatoryNo effect

Research into Opioid-Induced Catatonia and Blockade of Conditioned Reflexes in Laboratory Models

The potent central effects of this compound have been studied in the context of complex behaviors, including the induction of catatonia and the alteration of learned responses.

Opioid-induced catatonia, a state of motor immobility and unresponsiveness, has been observed following the administration of etorphine in laboratory animals. wikipedia.org Research involving intracerebral microinjections of this compound into rats has demonstrated that this catatonic state can be reliably produced. wikipedia.org These studies have also worked to map the specific brain regions responsive to etorphine for this effect. Catatonia was most frequently elicited by injections into the posterior cerebral cortex, posterior amygdala, dorsal reticular formation, and cerebral aqueduct. wikipedia.org Interestingly, the neuroanatomical sites for etorphine-induced analgesia and catatonia appear to be distinct, suggesting that these are separable phenomena mediated by different neural pathways. wikipedia.org For instance, injections into the periaqueductal gray and inferior colliculus were more likely to produce both analgesia and catatonia. wikipedia.org

While specific research on the blockade of conditioned reflexes by this compound is not extensively detailed in available literature, the effects of potent µ-opioid agonists, such as morphine, are well-documented and provide a strong basis for understanding etorphine's likely impact. Opioid agonists generally disrupt conditioned avoidance responding, a standard measure in preclinical behavioral models. This disruption is thought to occur by altering the nervous system's response to painful or aversive stimuli that act as the unconditioned stimulus in these paradigms. Potent opioids can interfere with the acquisition and performance of learned avoidance behaviors, a key aspect of their central nervous system effects.

Wildlife Immobilization Research: Physiological Responses and Pharmacological Interventions

Methodological Advancements in Chemical Immobilization Protocols

The use of etorphine hydrochloride as a sole agent for wildlife immobilization is often associated with adverse side effects such as muscle rigidity, hypertension, and respiratory depression. frontiersin.orgveteriankey.com To mitigate these effects and enhance the quality of immobilization, research has focused on the development of co-administration regimens with various adjunctive pharmacological agents.

Development of Co-Administration Regimens with Adjunctive Pharmacological Agents (e.g., tranquilizers, alpha-2 agonists, benzodiazepines)

To counteract the undesirable effects of etorphine and reduce the required dosage, it is commonly combined with other drugs. frontiersin.orgveteriankey.com These adjunctive agents work synergistically with etorphine to produce a smoother induction, better muscle relaxation, and more stable physiological parameters.

Tranquilizers (Neuroleptics): Butyrophenones, such as azaperone (B1665921), are frequently used in combination with etorphine. frontiersin.orgscielo.org.za Azaperone helps to reduce opioid-induced hypertension and can lower the necessary dose of etorphine. frontiersin.org However, the combination may not always prevent adverse cardiorespiratory changes. For instance, a study on warthogs immobilized with an etorphine and azaperone combination still resulted in severe hypoxia and hypercapnia. frontiersin.org In blesbok, the addition of azaperone to etorphine provided a deeper plane of immobilization, allowing for easier handling, but also resulted in worse cardiorespiratory compromise compared to etorphine alone. nih.gov

Alpha-2 Adrenergic Agonists: Drugs like xylazine (B1663881) and medetomidine (B1201911) are potent sedatives that, when combined with etorphine, can improve the quality of immobilization. frontiersin.org In a study on pronghorn, a combination of etorphine, medetomidine, midazolam, and azaperone resulted in excellent chemical immobilization. nih.gov However, this combination also led to significant hypoxemia and hypercapnia, necessitating oxygen supplementation and manual ventilation. nih.gov Alpha-2 agonists are known to cause bradycardia, which can counteract the tachycardia often seen with etorphine. frontiersin.org

Benzodiazepines: Midazolam, a benzodiazepine (B76468), has been evaluated in combination with etorphine. A study in blesbok comparing etorphine-azaperone with etorphine-midazolam found significant differences in the quality of immobilization and the physiological response. scielo.org.za In black rhinoceroses, a combination of etorphine, medetomidine, and midazolam was used for immobilization and resulted in short induction times and uneventful recoveries, although initial acidemia, hypoxemia, and hypercapnia were observed. frontiersin.orgfrontiersin.org

The following table summarizes the effects of different co-administration regimens with this compound in various species.

SpeciesAdjunctive Agent(s)Key FindingsReference(s)
WarthogAzaperone, Butorphanol (B1668111)Rapid induction and recovery, but significant hypoventilation with respiratory acidosis and persistent tachycardia. frontiersin.org
BlesbokAzaperoneDeeper plane of immobilization but worse cardiorespiratory compromise compared to etorphine alone. nih.gov
BlesbokMidazolamDifferences in immobilization quality and physiological response compared to etorphine-azaperone. scielo.org.za
PronghornMedetomidine, Midazolam, AzaperoneExcellent immobilization, but marked hypoxemia and hypercapnia. nih.gov
Black RhinocerosMedetomidine, MidazolamShort induction times, uneventful recoveries, but initial acidemia, hypoxemia, and hypercapnia. frontiersin.orgfrontiersin.org

Research on Factors Influencing Induction and Recovery Profiles in Various Species

The time it takes for an animal to become immobilized (induction) and to recover after the antagonist is administered are critical parameters for the safety and success of a capture operation. nih.govup.ac.za Research has identified several factors that can influence these profiles.

Species and Individual Variation: Different species exhibit varying sensitivity to etorphine. veteriankey.com Even within a species, individual factors such as age, sex, body condition, and temperament can affect drug response. scielo.org.za

Drug Combination and Dosage: The choice and dosage of adjunctive agents significantly impact induction and recovery. For example, in Nubian giraffe, higher doses of this compound resulted in more rapid induction times in subadults compared to adults who received a lower dose on average. scielo.org.za A study on blue wildebeest investigated whether the addition of hyaluronidase (B3051955) could reduce the time to immobilization. up.ac.za

Environmental and Capture-Related Stress: The stress of capture, including the chase and darting, can lead to physiological changes like hyperthermia and acidosis, which can in turn affect the animal's response to the immobilizing drugs. researchgate.net In plains zebra, higher exertion levels during chasing were correlated with worse immobilization scores and the occurrence of hyperthermia. researchgate.net

Recumbency Position: The position of the animal after immobilization can influence physiological parameters. In white rhinoceroses, placing animals in sternal recumbency resulted in improvements in arterial oxygen levels compared to lateral recumbency. researchgate.netcore.ac.uk

The table below presents a summary of induction and recovery times in different species immobilized with this compound combinations.

SpeciesDrug CombinationMean Induction Time (minutes)Mean Recovery Time (minutes)Reference(s)
WarthogEtorphine, Azaperone, ButorphanolRapidRapid frontiersin.org
Nubian Giraffe (Adult)This compound7.58 ± 0.42- scielo.org.za
Nubian Giraffe (Subadult)This compound5.65 ± 0.56- scielo.org.za
Black RhinocerosEtorphine, Medetomidine, Midazolam4.2 ± 0.41.7 ± 0.5 frontiersin.org
PronghornEtorphine, Medetomidine, Midazolam, Azaperone3.8 ± 1.25Rapid nih.gov
Plains ZebraEtorphine, Azaperone3.5 ± 0.82.02 ± 0.63 researchgate.net

Comprehensive Analysis of Cardiopulmonary Dynamics During Immobilization

This compound profoundly affects the cardiovascular and respiratory systems. wildpharm.co.zanih.gov Understanding these effects is crucial for managing the health and safety of the immobilized animal.

Mechanisms of Respiratory Depression and Hypoxemia (e.g., hypoventilation, venous admixture)

A common and serious side effect of etorphine is respiratory depression, which can lead to hypoxemia (low blood oxygen) and hypercapnia (high blood carbon dioxide). cornell.edurhinoresourcecenter.com

Hypoventilation: Etorphine decreases the responsiveness of central chemoreceptors to carbon dioxide, leading to a reduced respiratory rate (bradypnea) and tidal volume, a condition known as hypoventilation. rhinoresourcecenter.comfrontiersin.org This is a primary cause of the observed hypoxemia and hypercapnia. frontiersin.org Studies in impala and goats have demonstrated significant decreases in respiratory rate following etorphine administration. nih.govnih.gov

Pulmonary Hypertension and Ventilation-Perfusion Mismatch: Research in goats has shown that etorphine induces pulmonary hypertension (high blood pressure in the pulmonary arteries). nih.gov This increased pressure can negatively affect gas exchange in the lungs, contributing significantly to hypoxemia, independent of the direct respiratory depressant effects. nih.gov This phenomenon, often referred to as ventilation-perfusion mismatch or venous admixture, is a likely cause for low arterial oxygen levels in immobilized animals. rhinoresourcecenter.com In white rhinoceroses, etorphine-induced pulmonary hypertension is considered a major reason for severe hypoxemia. cornell.edunih.gov

Systemic Arterial Pressure Regulation and Hypertensive Responses

Etorphine administration frequently leads to a significant increase in systemic arterial blood pressure, or hypertension. nih.govnih.gov This is thought to be a result of an etorphine-induced increase in sympathetic nervous system activity. nih.gov

In a study on blesbok, etorphine alone caused higher arterial blood pressures compared to an etorphine-azaperone combination. wildpharm.co.za Conversely, in impala, both etorphine and thiafentanil (B1254756) (another potent opioid) caused hypertension. nih.gov In black rhinoceroses, systemic hypertension is a known side-effect of etorphine, which can be initially exacerbated by the peripheral vasoconstriction caused by co-administered alpha-2 agonists like medetomidine. frontiersin.org

Cardiac Rhythm Alterations and Associated Physiological Impact

Etorphine can induce various changes in cardiac rhythm. Tachycardia (an abnormally high heart rate) is a common finding in animals immobilized with etorphine. frontiersin.orgnih.gov This is also attributed to the drug's sympathomimetic effects. frontiersin.org

However, the co-administration of other drugs can alter this response. For instance, alpha-2 agonists like medetomidine are known to cause bradycardia (a slow heart rate), which may counteract the tachycardic effect of etorphine. frontiersin.org In a study on black rhinoceroses immobilized with an etorphine-medetomidine-midazolam combination, heart rates remained within the normal range. frontiersin.org In blesbok, etorphine alone resulted in a lower heart rate compared to an etorphine-azaperone combination. wildpharm.co.za

The following table displays cardiopulmonary parameters recorded in various species immobilized with this compound combinations.

SpeciesMean Arterial Pressure (mmHg)Heart Rate (beats/min)Respiratory Rate (breaths/min)PaO2 (mmHg)PaCO2 (mmHg)Reference(s)
Blesbok (Etorphine alone)131 ± 17Lower than comboLower than combo59.2 ± 7.7- wildpharm.co.za
Blesbok (Etorphine-Azaperone)110 ± 11Higher than aloneHigher than alone42.2 ± 9.8- wildpharm.co.za
Impala (Etorphine)-132 ± 17 (initial) to 82 ± 1113 ± 12 (initial)45 ± 16 (initial)- nih.gov
Goat (Etorphine)Decreased systemicDecreased16 ± 7 (initial)< 45 (initial)> 40 nih.gov
Plains Zebra (Etorphine-Azaperone)145 ± 28102 ± 4218 ± 4Hypoxia noted- researchgate.net

Neuromuscular Effects and Associated Behavioral Manifestations

This compound, a potent opioid, is a cornerstone of large animal immobilization, yet its use is associated with significant neuromuscular side effects. These manifestations are critical areas of research, as they directly impact the physiological stability and safety of the immobilized animal.

One of the most profound physiological disturbances noted with etorphine-based immobilization is the induction of skeletal muscle tremors and rigidity nih.govnih.govresearchgate.netaosis.co.za. This phenomenon has been extensively studied, particularly in white rhinoceroses (Ceratotherium simum). Research indicates that these muscle tremors are a central contributor to the development of hypoxemia (low blood oxygen) and hypercapnia (high blood carbon dioxide) during immobilization nih.gov. The involuntary muscle contractions significantly increase the animal's metabolic rate and oxygen consumption, placing a substantial strain on its cardiorespiratory system nih.govnih.gov.

In species like the kulan (Equus hemionus kulan), muscle rigidity and tremors are also listed among the common side effects of etorphine-based immobilization protocols nih.govresearchgate.netfrontiersin.org. Similarly, in Atlantic walruses (Odobenus rosmarus rosmarus), immobilization with etorphine is consistently accompanied by convulsive movements and clonic spasms affecting the entire body nammco.no. While these spasms are not considered desirable, researchers have noted them as a consistent and easily observable indicator that the drug has taken full effect, signaling that it is safe to approach the animal nammco.no.

To counteract the neuromuscular side effects of etorphine, researchers have investigated the concurrent use of various pharmacological agents, primarily sedatives and tranquilizers, with the goal of achieving better muscle relaxation.

Azaperone: This butyrophenone (B1668137) neuroleptic is frequently combined with etorphine rhinoresourcecenter.com. It is utilized for its tranquilizing effects and its potential to counteract opioid-induced hypertension wildpharm.co.zafrontiersin.org. While it is a standard component in many immobilization cocktails for species like rhinoceros and blesbok, its specific efficacy in reducing muscle tremors is an area of ongoing evaluation nih.govnih.govresearchgate.netaosis.co.zaaosis.co.za.

Benzodiazepines (e.g., Midazolam): Due to their known skeletal muscle relaxation properties, benzodiazepine sedatives like midazolam have been proposed as a viable option to reduce etorphine-induced rigidity and tremors nih.govnih.govresearchgate.netaosis.co.za. However, research has yielded mixed results. One study on free-ranging white rhinoceroses found no statistically significant difference in tremor scores between animals immobilized with an etorphine-azaperone combination versus an etorphine-midazolam combination nih.govnih.govresearchgate.netaosis.co.za. Conversely, another study investigating an etorphine and midazolam combination in game-ranched white rhinoceroses reported good muscle relaxation with no rigidity or tremors observed in 18 of 19 animals nih.gov.

Table 1: Investigated Pharmacological Strategies to Mitigate Etorphine-Induced Neuromuscular Effects in White Rhinoceros

Adjuvant Drug Proposed Mechanism/Goal Research Findings Citations
Azaperone Neuroleptic tranquilization, counteraction of hypertension Commonly used in combination, but specific effect on tremors requires more research. nih.govrhinoresourcecenter.comaosis.co.za
Midazolam Skeletal muscle relaxation via GABAa receptors Studies show conflicting results; one found no significant reduction in tremors compared to azaperone, while another reported good muscle relaxation. nih.govnih.govaosis.co.zanih.gov
Butorphanol Partial opioid agonist activity to mitigate etorphine's side effects Improves cardiopulmonary function and blood gas values, which may indirectly reduce physiological stress contributing to tremors. nih.govnih.govnih.gov

Species-Specific Physiological Responses to this compound Regimens

The physiological response to this compound is not uniform across all species. Significant variations exist between different orders and even closely related species, necessitating species-specific research to ensure safe and effective immobilization protocols.

Rhinoceros: In white rhinoceroses, etorphine is known to induce a state of sympathomimesis, characterized by an upregulation of the sympathetic nervous system nih.gov. This leads to profound physiological complications, including tachycardia (rapid heart rate), systemic hypertension (high blood pressure), hypoxemia, hypercapnia, and muscle tremors nih.govrhinoresourcecenter.com. Research has demonstrated that these effects are associated with increased plasma noradrenaline concentrations, a higher cardiac output, and an elevated metabolic rate nih.gov. The administration of butorphanol has been shown to partly attenuate these effects, reducing heart rate and blood pressure rhinoresourcecenter.com.

Kulans: All reported immobilization protocols for kulans have historically used etorphine as the primary agent nih.govresearchgate.net. Common side effects documented in this species include tachycardia, hypertension, hypoxemia, hypercapnia, metabolic acidosis, and muscle rigidity nih.govresearchgate.net. These significant adverse effects have encouraged research into etorphine-free protocols for this species nih.govresearchgate.netmadbarn.com.

Table 2: Summary of Physiological Responses to this compound in Perissodactyla

Species Cardiovascular Responses Respiratory Responses Neuromuscular Responses Citations
White Rhinoceros Tachycardia, systemic hypertension Hypoxemia, hypercapnia Significant muscle tremors and rigidity nih.govrhinoresourcecenter.com
Plains Zebra Tachycardia, hypertension Hypoxemia, respiratory depression Hypertonicity of pelvic limbs and tail researchgate.netnih.gov
Kulan Tachycardia, hypertension Hypoxemia, hypercapnia Muscle rigidity and tremors nih.govresearchgate.net

Wildebeest: In blue wildebeest (Connochaetes taurinus), research has focused on optimizing immobilization protocols. One study investigated the addition of the enzyme hyaluronidase to an etorphine-azaperone combination, finding that it significantly reduced the time to immobilization nih.govsemanticscholar.org.

Blesbok: Studies in blesbok (Damaliscus pygargus phillipsi) highlight significant species-specific responses to opioids. When comparing etorphine and another potent opioid, thiafentanil, researchers found that blesbok developed much lower heart rates with etorphine compared to impala nih.govjsava.co.za. Etorphine immobilization in blesbok is associated with bradycardia (slow heart rate), which is believed to be a baroreceptor-mediated reflex secondary to a significant increase in arterial blood pressure aosis.co.za. Despite adequate ventilation, blesbok immobilized with etorphine can suffer from severe hypoxemia nih.gov. Further research comparing different doses of etorphine combined with azaperone found that both high and low-dose combinations resulted in bradycardia, hypertension, and marked hypoxia to a similar extent aosis.co.za. Another study comparing etorphine-azaperone with etorphine-midazolam found that the azaperone combination resulted in a subjectively deeper plane of immobilization scielo.org.za.

Giraffe: this compound, often in combination with a tranquilizer like azaperone, has been a common protocol for the chemical immobilization of giraffes (Giraffa camelopardalis) mdpi.comscielo.org.za. A study on Masai giraffes using an etorphine-azaperone combination found that cardiovascular and respiratory functions were stable, but arterial gas analysis revealed hypoxemia in some individuals and metabolic acidosis nih.gov. Another retrospective study on Nubian giraffes found that this compound, followed by rapid reversal, was a safe induction method for snare removal procedures scielo.org.zajournals.co.za.

Table 3: Summary of Physiological Responses to this compound in Artiodactyla

Species Key Physiological Responses Notable Research Findings Citations
Blue Wildebeest Not detailed in provided text Addition of hyaluronidase to etorphine-azaperone reduced induction time. nih.govsemanticscholar.org
Blesbok Bradycardia, hypertension, severe hypoxemia Exhibit significantly different cardiovascular responses compared to impala. Azaperone and midazolam combinations have been evaluated. aosis.co.zanih.govjsava.co.zascielo.org.za
Giraffe Stable heart and respiratory rates, potential for hypoxemia and metabolic acidosis Etorphine-azaperone combinations are effective for translocation and veterinary procedures. mdpi.comnih.govscielo.org.zajournals.co.za

Pinnipeds (Walrus): The unique physiology of pinnipeds, which includes adaptations for diving, presents distinct challenges for chemical immobilization. In Atlantic walruses, etorphine administration is characterized by clonic spasms and consistent apnea (B1277953) (cessation of breathing) nammco.no. The etorphine-induced apnea can last for several minutes and leads to severe acidosis and hypercarbia nih.govresearchgate.net. While the success rate of etorphine immobilization in walruses is reported to be around 83%, it is also associated with a casualty rate of approximately 7-8% researchgate.net. Researchers have explored supplementing etorphine with medetomidine for prolonged restraint, noting that a rising rectal temperature may be the ultimate limiting factor for the duration of immobilization researchgate.net.

Table 4: Physiological Responses to this compound in Atlantic Walrus

Physiological System Observation Citations
Neuromuscular Clonic spasms and convulsive movements throughout the body upon induction. nammco.no
Respiratory Consistent and prolonged apnea (cessation of breathing) immediately following induction. nammco.noresearchgate.net
Metabolic Development of severe acidosis and hypercarbia as a result of apnea. nih.govresearchgate.net

Compound Reference Table

Table 5: List of Chemical Compounds Mentioned

Compound Name
Acepromazine
Atipamezole (B1667673)
Azaperone
Butorphanol
Detomidine
Diprenorphine (B84857)
Doxapram
This compound
Fentanyl
Flumazenil
Hyaluronidase
Ketamine
Medetomidine
Midazolam
Naltrexone (B1662487)
Thiafentanil
Tiletamine hydrochloride
Xylazine

Research on Pharmacological Antagonism for Reversal of Immobilization Effects

The use of potent opioids like this compound for wildlife immobilization necessitates the availability of effective and reliable antagonists to ensure a rapid, smooth, and complete recovery. Research in this area focuses on comparing the efficacy of various antagonists, understanding their mechanisms of action, and developing protocols for reversing combination drug regimens.

Comparative Efficacy of Opioid Antagonists (e.g., diprenorphine, naltrexone, naloxone (B1662785), cyprenorphine)

The reversal of etorphine-induced immobilization is primarily achieved through the administration of specific opioid antagonists. The most commonly researched and utilized agents include naltrexone, diprenorphine, and naloxone.

Naltrexone is a pure opioid antagonist that competitively binds to opioid receptors, particularly the mu (μ) receptor, with high affinity. wikipedia.orgnih.gov This action effectively displaces etorphine, reversing its central nervous system and respiratory depressant effects. oup.commhmedical.com It is frequently used for the complete reversal of etorphine's effects. oup.comrhinoresourcecenter.com In studies involving Nubian giraffes, naltrexone was administered immediately after the animal was recumbent to minimize opioid-related complications like respiratory depression. scielo.org.za

Diprenorphine is another opioid antagonist used for etorphine reversal. nih.govscielo.org.za Unlike naltrexone, it is sometimes described as a partial antagonist. rhinoresourcecenter.comveteriankey.com Research in squirrel monkeys showed diprenorphine was significantly more potent than naltrexone in decreasing food intake, suggesting involvement with more than one opioid receptor subtype. nih.gov However, in a retrospective study on the immobilization of 89 Nubian giraffes for snare removal, no significant differences in the immediate post-reversal period were observed between the 35 giraffes that received naltrexone and the 54 that received diprenorphine. scielo.org.za

Naloxone is also a pure, competitive opioid antagonist indicated for the complete or partial reversal of opioid-induced sedation and respiratory depression. mhmedical.comnih.gov Its mechanism involves competing for μ, kappa (κ), and sigma (σ) opiate receptor sites in the central nervous system. mhmedical.com While it is a cornerstone for opioid overdose treatment, its duration of action can be shorter than that of potent agonists like etorphine, necessitating careful monitoring of the animal post-reversal. mhmedical.com

Cyprenorphine is a less commonly cited antagonist in recent wildlife immobilization literature compared to naltrexone and diprenorphine.

Research has shown that the choice of antagonist can influence recovery. For instance, while both naltrexone and diprenorphine proved safe for reversing etorphine in giraffes, the availability of the drug often dictated the choice in field conditions. scielo.org.za The ability of these antagonists to fully or partially reverse opioid effects is a key consideration in their selection. rhinoresourcecenter.comveteriankey.com

AntagonistMechanism TypePrimary Receptor AffinityKey Research Findings in Etorphine Reversal
NaltrexonePure Competitive Antagonist wikipedia.orgnih.govMu (μ) nih.govProvides full antagonism of etorphine's CNS effects; used for complete recovery. oup.com No significant difference in immediate recovery compared to diprenorphine in giraffes. scielo.org.za
DiprenorphineAntagonist (sometimes described as partial) rhinoresourcecenter.comveteriankey.comBinds to several opioid receptor subtypes nih.govEffectively reverses etorphine; showed 22 times the potency of naltrexone in one primate study on food intake. nih.gov Used successfully in giraffes with no observable difference in immediate recovery from naltrexone. scielo.org.za
NaloxonePure Competitive Antagonist mhmedical.comMu (μ), Kappa (κ), Sigma (σ) mhmedical.comStandard for reversing opioid-induced respiratory depression. mhmedical.comnih.gov Shorter duration of action may be a factor in wildlife applications. mhmedical.com
CyprenorphineOpioid Antagonist-Less frequently documented in recent comparative wildlife studies for etorphine reversal.

Antagonism of Alpha-2 Agonist Components with Specific Reversal Agents (e.g., atipamezole)

In modern wildlife immobilization, etorphine is frequently combined with other drug classes, notably alpha-2 adrenergic agonists such as xylazine, detomidine, and medetomidine. nih.govresearchgate.netrhinoresourcecenter.com These combinations, known as neuroleptanalgesia, are used to improve the quality of immobilization, provide muscle relaxation, and reduce the required dose of the potent opioid. nih.govrhinoresourcecenter.com However, this practice necessitates the reversal of both the opioid and the alpha-2 agonist components for a complete and safe recovery.

Alpha-2 agonists produce sedation and analgesia by activating alpha-2 adrenoceptors in the CNS, which inhibits the release of norepinephrine. musechem.com Leaving these effects un-reversed after antagonizing etorphine would result in a prolonged recovery and continued sedation from the alpha-2 agonist.

Atipamezole is a potent and highly selective alpha-2 adrenoceptor antagonist. ispub.comwikipedia.org It is widely used in veterinary medicine to specifically reverse the effects of alpha-2 agonists like medetomidine and dexmedetomidine. musechem.comwikipedia.org

The mechanism of action for atipamezole is competitive inhibition at the alpha-2 adrenoceptors. musechem.comwikipedia.org It competes with the alpha-2 agonist for the same receptor binding sites, displacing the agonist and rapidly reversing its sedative, analgesic, and cardiovascular effects. wikipedia.org Atipamezole demonstrates a high degree of specificity for alpha-2 receptors over alpha-1 receptors, which contributes to its profile as an effective reversal agent. wikipedia.org The reversal of sedation is typically rapid, with animals often showing signs of waking within 5 to 10 minutes of administration. wikipedia.org In research involving Persian fallow deer immobilized with an etorphine-medetomidine combination, atipamezole was administered along with naltrexone to ensure a rapid and complete recovery. ijvm.org.il

Long-Term Physiological and Behavioral Monitoring in Immobilized Wild Animals

The period following the reversal of chemical immobilization is critical for ensuring the animal's welfare and survival. Monitoring protocols are designed to confirm a complete recovery and to identify any lingering or delayed complications from the procedure.

Immediate post-reversal monitoring is a standard component of wildlife capture protocols. oup.com This typically involves continuous observation for the first hour and then hourly checks thereafter. oup.com Key indicators of a successful recovery include the animal's ability to stand and walk without significant ataxia, and the resumption of normal behaviors such as eating, drinking, urinating, and defecating. oup.com In a study on white rhinoceros, animals were monitored until these normal behaviors were observed before they were considered fully recovered. oup.com

While immediate and short-term monitoring practices are well-documented, detailed research findings on the long-term (i.e., weeks to months) physiological and behavioral consequences of etorphine immobilization are less prevalent in the scientific literature. Many field studies are limited in their ability to track individual animals after their release. For example, a retrospective study on Nubian giraffes noted that the animals were not monitored after release, so no observations on the long-term recovery period could be made. scielo.org.za

The primary long-term concerns following any immobilization event include:

Renarcotization : A potential complication where the effects of the immobilizing agent reappear after an apparent successful reversal. This can occur if the antagonist has a shorter duration of action than the agonist.

Capture Myopathy : A metabolic disease associated with the stress and exertion of capture and handling, which can lead to muscle damage and potentially death hours or even days after the event. veteriankey.com

Behavioral Changes : Alterations in social interactions, feeding patterns, or predator avoidance behavior.

Physiological Health : Subtle impacts on organ function or reproductive success that may not be immediately apparent.

Continuous monitoring of vital signs such as heart rate, respiratory rate, and body temperature is conducted during the immobilization period itself. rhinoresourcecenter.com However, extending such detailed physiological monitoring into the long-term post-release phase is often logistically challenging and requires advanced telemetry technology. The successful translocation and subsequent survival of animals, as noted in a study on Persian fallow deer where no mortalities were recorded at least a month following immobilization, serve as an indirect measure of long-term recovery. ijvm.org.il

Comparative Opioid Pharmacology and Analog Studies

Comparative Potency and Efficacy Profiling Against Other Opioid Agonists (e.g., morphine, dihydroetorphine, fentanyl)

Etorphine hydrochloride is a semi-synthetic opioid agonist known for its exceptionally high potency, which significantly surpasses that of many other well-known opioids. Its primary action is mediated through the µ-opioid receptor (MOR), where it functions as a potent agonist. The efficacy and potency of etorphine are best understood in comparison to other opioids, which serve as benchmarks in pharmacology.

Morphine: As the prototypical opioid analgesic, morphine is the standard against which other opioids are often measured. Etorphine is estimated to be 1,000 to 4,000 times more potent than morphine zahp.org. Another source suggests its potency can range up to 80,000 times that of morphine, depending on the specific parameter being measured nih.gov.

Dihydroetorphine (DHE): A closely related analog, dihydroetorphine, also exhibits extremely high analgesic potency. Research indicates DHE is approximately 1,000 to 12,000 times more potent than morphine nih.gov. In studies evaluating its reinforcing effects in rats, DHE was found to be roughly 1,500 to 3,000 times more potent than morphine nih.gov.

Fentanyl: A synthetic opioid, fentanyl is substantially more potent than morphine, estimated to be about 100 times stronger nih.govridgeviewhospital.net. However, etorphine's potency far exceeds that of fentanyl. For context, carfentanil, an analog of fentanyl, is approximately 10,000 times more potent than morphine, placing it in a potency range comparable to etorphine zahp.org.

The profound potency of etorphine and its analogs is attributed to their high affinity for and efficacy at the µ-opioid receptor. These compounds are powerful tools in veterinary medicine for immobilizing large animals and in scientific research to study the opioid system nih.govsemanticscholar.org.

CompoundRelative Potency (Compared to Morphine = 1)
Morphine1
Fentanyl~100 nih.govridgeviewhospital.net
Dihydroetorphine~1,000 - 12,000 nih.govnih.gov
Etorphine~1,000 - 4,000 zahp.org

Structure-Activity Relationships within the Morphinan (B1239233) Class Leading to Potent Agonists and Antagonists

The pharmacological properties of etorphine and related compounds are deeply rooted in their chemical structure, which belongs to the morphinan class of molecules acs.org. The morphinan skeleton is the foundation for a wide array of drugs, including naturally occurring alkaloids like morphine, semi-synthetic derivatives, and fully synthetic analogs acs.org. The specific arrangement and modification of functional groups on this core structure dictate whether a compound will act as a potent agonist, an antagonist, or have a mixed profile.

The morphinan structure consists of a phenanthrene (B1679779) core with an additional nitrogen-containing ring wikipedia.org. Key modifications that influence activity include:

The Nitrogen Atom (Position 17): The substituent on the nitrogen atom is a critical determinant of a compound's agonist versus antagonist activity. Small alkyl groups, like the methyl group in morphine, are typically associated with agonist effects. Replacing this with larger or bulkier groups, such as an allyl or cyclopropylmethyl group, can confer antagonist properties wikipedia.org. This principle is fundamental to the design of opioid antagonists like naloxone (B1662785) and naltrexone (B1662487).

The Phenolic Hydroxyl Group (Position 3): The presence of a hydroxyl group at this position is often crucial for analgesic activity.

The C6 and C7-C8 Bridge: Etorphine is an oripavine derivative, distinguished by a C7 side chain and a bridge between C6 and C14. This complex, three-dimensional structure is thought to contribute significantly to its exceptionally high affinity and efficacy at the µ-opioid receptor. The reaction between thebaine and a dienophile creates this characteristic bridge and results in compounds with extraordinary potency youtube.com.

Within the morphinan class, even subtle structural changes can lead to dramatic shifts in pharmacological effect. For example, within the oripavine subgroup, diprenorphine (B84857) acts as a potent µ-opioid receptor antagonist, while buprenorphine is a partial agonist at the µ-receptor and a potent antagonist at the κ-opioid receptor nih.gov. These differences highlight the complexity of ligand-receptor interactions and how small chemical modifications can alter how a molecule binds to and activates (or blocks) the receptor acs.orgnih.gov.

Structural Modification (Morphinan Core)Resulting Pharmacological ActivityExample Compound(s)
Small alkyl group (e.g., -CH₃) at N-17Agonist activityMorphine
Bulky group (e.g., allyl, cyclopropylmethyl) at N-17Antagonist activityNaloxone, Naltrexone
Formation of C6-C14 bridge and C7 side chain (Oripavine derivatives)Extremely potent agonismEtorphine, Buprenorphine
Specific bulky N-17 substituent on an oripavine structurePotent antagonism or partial agonismDiprenorphine, Buprenorphine nih.gov

Development and Evaluation of Novel Opioid Antagonists and Rescue Agents

The existence of exceptionally potent opioids like etorphine and the rise of synthetic opioids such as fentanyl have created a pressing need for effective and fast-acting antagonists or "rescue agents" nih.govnih.gov. While classic antagonists like naloxone are effective for morphine overdose, their utility can be limited against these more powerful compounds. Recent reports indicate that higher or repeated doses of naloxone may be necessary to reverse respiratory depression induced by fentanyl, highlighting the need for more potent and longer-lasting antagonists nih.govnih.govnih.gov.

Currently, three FDA-approved opioid antagonists are available: naloxone, naltrexone, and nalmefene (B1676920) nih.gov. Research efforts are focused on developing novel antagonists with improved properties, such as:

Enhanced Potency and Efficacy: A primary goal is to create antagonists that can more effectively compete with and displace highly potent agonists from opioid receptors nih.gov.

Longer Duration of Action: Some potent agonists have a longer half-life than naloxone, leading to a recurrence of respiratory depression as the antagonist wears off nih.govcsbsju.edu. Developing antagonists with a longer duration of action is a key objective.

Improved Pharmacokinetics: Researchers are exploring structural modifications to existing antagonists, like naltrexone, to enhance their bioavailability and ability to cross the blood-brain barrier nih.govvcu.eduresearchgate.net.

High Receptor Selectivity: Developing antagonists that are highly selective for the µ-opioid receptor could minimize side effects associated with activity at other opioid receptors, such as the delta (δ) and kappa (κ) receptors vcu.edu.

One notable antagonist is diprenorphine, which is approved for veterinary use to reverse the effects of etorphine nih.gov. Studies suggest diprenorphine may be more effective than naloxone at antagonizing fentanyl, potentially due to its enhanced potency or higher lipophilicity nih.gov. However, for human use, pure antagonists like naloxone, naltrexone, or nalmefene are required for treating intoxication with potent opioids, as antagonists with partial agonist properties are not suitable researchgate.net. The ongoing development of novel rescue agents is a critical area of research aimed at mitigating the risks posed by highly potent synthetic opioids nih.govuky.edu.

Future Directions and Emerging Research Avenues

Exploration of Novel Etorphine Hydrochloride Derivatives with Tailored Pharmacological Profiles

The quest for opioids with improved therapeutic windows—maximizing analgesic effects while minimizing adverse reactions—is a significant driver in medicinal chemistry. Research into novel derivatives of etorphine aims to synthesize compounds with more tailored pharmacological profiles.

One area of investigation involves the creation of new structural analogues. A study on this front synthesized and examined several new analogues, including C18-beta-structures, 3-O-methylether derivatives, and saturated C7-C8 dihydro-compounds. nih.gov These derivatives were assessed for their binding affinity to opiate receptors and their ability to activate G-proteins. nih.gov The findings revealed that while all tested compounds displayed high affinity for opiate receptors, the alpha-etorphine structures had a slightly higher affinity than the beta-structures. nih.gov Interestingly, dihydroetorphine and beta-dihydroetorphine, which have a partially saturated ring structure, demonstrated comparable potency in binding assays to etorphine and beta-etorphine. nih.gov This suggests that the C7-C8 double bond is not essential for high biological activity. nih.gov

These studies underscore the potential to modify the etorphine molecule to create derivatives with potentially different durations of action, receptor subtype selectivity, and side-effect profiles. The goal is to develop analogues that could offer even greater safety and efficacy in both clinical and research settings.

Table 1: Comparison of Binding Affinities of Etorphine Derivatives
Derivative TypeRelative Binding AffinityKey Structural Feature
alpha-etorphinesHigherStandard C18-alpha configuration
beta-etorphinesSlightly LowerC18-beta configuration
Methylether derivativesWeaker3-O-methylether group
Dihydro-compoundsComparable to parentSaturated C7-C8 bond

Advanced Mechanistic Studies Utilizing "Omics" Technologies (e.g., proteomics, transcriptomics)

The advent of "omics" technologies, such as proteomics and transcriptomics, offers powerful new tools to unravel the intricate molecular mechanisms of drug action. longdom.orgmdpi.com These approaches allow for a comprehensive analysis of the changes in protein and RNA expression within cells and tissues following drug exposure.

While specific "omics" studies on this compound are not yet widely published, research on other mu-opioid agonists provides a roadmap for future investigations. For instance, quantitative proteomic analysis of cells treated with mu-opioid agonists has revealed significant changes in various signaling pathways, including the PI3K/AKT and Notch signaling pathways, as well as processes related to neuronal apoptosis, differentiation, autophagy, and lipid metabolism. frontiersin.org

Applying these technologies to this compound research could yield a wealth of information. For example, transcriptomic analysis of brain tissue from animals treated with etorphine could identify genes that are up- or downregulated, providing insights into the molecular pathways involved in its potent analgesic and sedative effects, as well as its adverse effects like respiratory depression. longdom.org Proteomic studies could then identify the specific proteins whose expression or post-translational modifications are altered, offering a more direct view of the functional changes occurring within the cell. longdom.org The integration of transcriptomic and proteomic data can provide a more holistic understanding of the drug's effects and may help in identifying novel biomarkers for efficacy and toxicity. mdpi.com

Table 2: Potential Applications of "Omics" in this compound Research
"Omics" TechnologyPotential ApplicationExpected Outcome
TranscriptomicsAnalysis of gene expression changes in response to etorphineIdentification of key signaling pathways and regulatory networks
ProteomicsAnalysis of protein expression and modification changesUnderstanding of functional cellular responses and identification of biomarkers
MetabolomicsAnalysis of changes in small molecule metabolitesInsights into metabolic reprogramming and off-target effects

Refinement of Wildlife Immobilization Protocols for Enhanced Animal Welfare and Conservation Outcomes

The chemical immobilization of wildlife is a crucial practice for conservation efforts, including translocation, veterinary care, and research. vetmeduni.ac.at However, it is not without risks to the animals. Consequently, a significant area of ongoing research is the refinement of immobilization protocols to improve animal welfare.

Recent studies have focused on the use of etorphine in combination with other drugs to mitigate its side effects. For example, opioid-induced respiratory depression is a major concern in immobilized wildlife. vetmeduni.ac.at Research has shown that selective serotonergic agonists, such as BIMU-8, can significantly reduce this respiratory compromise in etorphine-immobilized animals without diminishing the desired immobilization effects. vetmeduni.ac.at Another approach involves the immediate reversal of etorphine's effects with antagonists like naltrexone (B1662487) or diprenorphine (B84857) once the animal is recumbent and restrained, which is particularly useful for short procedures to minimize hypoventilation and hypoxemia. scielo.org.za

Retrospective studies on the use of this compound for the immobilization of species like the Nubian giraffe have demonstrated its safety and efficacy when used with rapid reversal, even in animals compromised by snares. scielo.org.zajournals.co.za Such studies provide valuable data that helps in refining species-specific protocols. Furthermore, combining etorphine with tranquilizers like azaperone (B1665921) has been shown to improve the quality of immobilization and reduce stress in animals like Masai giraffes during translocation. nih.gov

These research efforts are critical for developing safer and more effective immobilization protocols, which directly contributes to better conservation outcomes by reducing morbidity and mortality associated with capture and handling.

Development of Integrated Analytical Platforms for Comprehensive Research and Monitoring

The potent nature of this compound necessitates highly sensitive and specific analytical methods for its detection and quantification in biological and environmental samples. nih.gov The development of integrated analytical platforms is an emerging area that combines various techniques to provide more comprehensive data.

Currently, methods like high-performance liquid chromatography (HPLC) with UV diode-array detection are used for the analysis of etorphine in postmortem samples. nih.gov However, the trend is moving towards more advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers higher sensitivity and selectivity. researchgate.netnih.gov

An integrated analytical platform could combine these powerful separation and detection techniques with automated sample preparation and data analysis pipelines. Such a platform would be invaluable for a range of applications, from pharmacokinetic studies in animals to environmental monitoring. For instance, in a research setting, an integrated platform could be used to simultaneously measure etorphine and its metabolites in various biological matrices, providing a complete picture of its absorption, distribution, metabolism, and excretion. In a forensic context, such a platform could rapidly and accurately detect and quantify etorphine in cases of suspected misuse. nih.gov

The development of such platforms will not only enhance research capabilities but also improve the ability to monitor the use and potential misuse of this potent opioid.

Investigating Environmental and Ecological Impacts of Research Methodologies Involving this compound

The use of any pharmaceutical in wildlife can have unintended environmental consequences. While etorphine is used in very small quantities, its high potency raises questions about its potential impact on the environment and non-target organisms. nih.gov

Veterinary medicines can enter the environment through various pathways, including excretion from treated animals. nih.govnih.gov Once in the environment, the fate of these compounds depends on factors such as their physicochemical properties, degradation rates, and interactions with soil and water. nih.gov

Future research should focus on several key areas regarding the environmental and ecological impacts of this compound. Firstly, studies are needed to determine the persistence and degradation of etorphine in different environmental matrices, such as soil and water. Secondly, the potential for bioaccumulation in the food chain should be investigated. Even at low concentrations, potent compounds could have effects on sensitive non-target species. cardiff.ac.uk For example, secondary poisoning of scavengers that feed on the carcasses of animals immobilized with etorphine is a potential concern that warrants investigation.

Understanding these potential impacts is crucial for developing best practices for the use of etorphine in the field to minimize its environmental footprint and ensure that its use in conservation efforts does not inadvertently harm the ecosystems it is meant to protect.

Q & A

Q. What are the key pharmacological properties of etorphine hydrochloride, and how should they inform in vivo study design?

this compound is a highly potent opioid agonist with a rapid onset of action, primarily used in veterinary settings for immobilizing large animals due to its potency (50,000–100,000× morphine) . For in vivo studies, researchers must:

  • Calculate species-specific dosages : Use body weight-adjusted dosing (e.g., 0.2–20 µg/kg in rats ) and account for interspecies metabolic differences.
  • Incorporate antagonist protocols : Pre-treat or co-administer antagonists (e.g., naloxone or cyprenorphine) to mitigate respiratory depression risks .
  • Adhere to regulatory compliance : Follow DEA Schedule II and state-specific controlled substance laws (e.g., 21 CFR 1308.12, Kansas SB No. 9 ).

Q. What regulatory considerations must be addressed when handling this compound in laboratory settings?

  • Controlled substance licensing : Obtain DEA and institutional approvals for procurement and storage.
  • Safety protocols : Implement SOPs for handling, including PPE, spill containment, and emergency response training (e.g., University of Georgia’s Amantadine HCl guidelines ).
  • Documentation : Maintain logs for usage, disposal, and compliance with state laws (e.g., California Health Code Section 11054 ).

Q. How should this compound be synthesized and characterized to meet publication standards?

  • Synthesis : Follow validated methods for opioid derivatives, ensuring purity via HPLC (>99%) and structural confirmation via NMR/mass spectrometry.
  • Characterization : Provide melting point (mp 206°C for hydrochloride salt ), elemental analysis (C 66.18%, Cl 7.23% ), and spectral data.
  • Reproducibility : Detail experimental conditions (solvents, catalysts) per journal guidelines (e.g., Beilstein Journal’s experimental section requirements ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities of this compound across studies?

  • Standardize methodologies : Use radiolabeled [³H]-etorphine to assess subcellular distribution in neural tissues, comparing in vivo (e.g., rat brain fractions ) vs. in vitro binding assays.
  • Control variables : Account for dosage (0.2 µg/kg vs. 20 µg/kg ), tissue preparation (sucrose homogenization), and antagonist interference (naloxone pretreatment ).
  • Statistical validation : Apply ANOVA for inter-fraction comparisons (e.g., P2, P3, and S fractions ) and report standard deviations.

Q. What methodologies are recommended for analyzing this compound’s stereospecific binding in neural tissues?

  • Subcellular fractionation : Separate brain homogenates into P1 (nuclei), P2 (synaptosomes), P3 (microsomes), and S (cytosol) fractions using sucrose gradients .
  • Radioligand tracing : Administer [³H]-etorphine hydrochloride intravenously and quantify distribution via scintillation counting.
  • Antagonist competition assays : Co-inject cyprenorphine to assess receptor occupancy shifts (e.g., reduced P3 fraction binding ).

Q. How do pharmacokinetic properties of this compound influence experimental outcomes in comparative studies with other opioids?

  • Rapid tissue penetration : Design time-course studies to capture peak binding (e.g., 15 min post-injection in rats ).
  • Comparative potency : Use equipotent doses relative to morphine or levorphanol in analgesia assays .
  • Metabolic profiling : Employ LC-MS/MS to quantify metabolites in plasma and brain tissue, adjusting for species-specific clearance rates.

Methodological Resources

  • Data reporting : Follow Beilstein Journal guidelines for experimental reproducibility, including supplemental materials for extensive datasets .
  • Ethical compliance : Reference institutional animal care protocols (IACUC) and human subject regulations (e.g., IRB approvals ).
  • Analytical tools : Use PubMed for literature reviews on hydrogen chloride derivatives and opioid receptor interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Etorphine hydrochloride
Reactant of Route 2
Etorphine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.